2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4/c1-29-17-5-3-4-16(19(17)30-2)21-27-20(28-32-21)13-6-9-15(10-7-13)31-18-11-8-14(12-26-18)22(23,24)25/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBTEVNZVGBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-phenoxy group linked to 5-(trifluoromethyl)pyridine and at position 5 with a 2,3-dimethoxyphenyl moiety. Retrosynthetic disconnection suggests two primary fragments:
- 5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid : Derived from cyclization of 2,3-dimethoxybenzamidoxime with a carboxylic acid derivative.
- 4-(5-Trifluoromethylpyridin-2-yloxy)phenol : Generated via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenol.
Coupling these fragments via esterification or direct cyclization completes the synthesis.
Synthesis of the 1,2,4-Oxadiazole Core
Amidoxime Formation from 2,3-Dimethoxybenzonitrile
The synthesis begins with converting 2,3-dimethoxybenzonitrile to its amidoxime intermediate. Hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux (80°C, 6 h) achieves 95% conversion.
$$
\text{2,3-Dimethoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{2,3-Dimethoxybenzamidoxime} \quad
$$
Cyclization to 5-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazole
The amidoxime reacts with 4-hydroxybenzoic acid derivatives. Two methods dominate:
Method A: Acyl Chloride Coupling
4-Hydroxybenzoyl chloride reacts with 2,3-dimethoxybenzamidoxime in tetrahydrofuran (THF) using tetrabutylammonium fluoride (TBAF) as a catalyst (room temperature, 24 h, 78% yield).
$$
\text{2,3-Dimethoxybenzamidoxime} + \text{4-Hydroxybenzoyl chloride} \xrightarrow{\text{THF, TBAF}} \text{5-(2,3-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole} \quad
$$
Method B: Carboxylic Acid Activation
Employing propylphosphonic anhydride (T3P®) as a coupling agent, 4-hydroxybenzoic acid and amidoxime react in dimethylformamide (DMF) at 80°C for 2 h, achieving 92% yield.
Functionalization with the Pyridine Moiety
Synthesis of 4-(5-Trifluoromethylpyridin-2-yloxy)Phenol
2-Chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with 4-hydroxyphenol in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethyl sulfoxide (DMSO) at 120°C for 8 h (85% yield).
$$
\text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{4-Hydroxyphenol} \xrightarrow{\text{DMSO, K}2\text{CO}3} \text{4-(5-Trifluoromethylpyridin-2-yloxy)phenol} \quad
$$
Coupling of Oxadiazole and Pyridine Fragments
Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate etherification between 5-(2,3-dimethoxyphenyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole and 4-(5-trifluoromethylpyridin-2-yloxy)phenol in THF (0°C to room temperature, 12 h, 88% yield).
Alternative Synthetic Routes
Optimization Data and Comparative Analysis
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | THF, TBAF, 24 h | 78% | High purity | Long reaction time |
| T3P® Activation | DMF, 80°C, 2 h | 92% | Rapid, high yield | Cost of coupling agent |
| Microwave-Assisted | Acetic acid, 150°C, 15 min | 83% | Energy-efficient | Specialized equipment required |
| Solid-Phase Synthesis | Wang resin, iterative steps | 76% | Simplified purification | Lower overall yield |
Challenges and Mitigation Strategies
- Regioselectivity Issues : The 1,2,4-oxadiazole formation occasionally yields regioisomers. HPLC analysis confirms desired product ratio (>95:5).
- Trifluoromethyl Stability : The 5-(trifluoromethyl)pyridine group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents mitigate degradation.
- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
(a) 5-(2-Chloropyridin-3-yl)-3-(2-(Difluoromethoxy)Phenyl)-1,2,4-Oxadiazole (CAS 1708250-85-4)
- Molecular Formula : C₁₄H₈ClF₂N₃O₂
- Key Differences :
- Replaces the trifluoromethyl-pyridine group with a 2-chloropyridine.
- Substitutes 2,3-dimethoxyphenyl with a 2-(difluoromethoxy)phenyl group.
- Implications :
(b) 3-(2-Chloro-6-Isopropylpyridin-3-yl)-5-(Trifluoromethyl)-1,2,4-Oxadiazole (CAS 1203897-93-1)
- Molecular Formula : C₁₁H₉ClF₃N₃O
- Key Differences: Features an isopropyl group at pyridine position 6 instead of the phenoxy linkage. Lacks the 2,3-dimethoxyphenyl substituent.
- Simplified structure may reduce synthetic complexity but limit target selectivity .
(c) [5-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-3-yl]Methylamine HCl (SY095989)
- Molecular Formula : C₁₀H₁₀ClN₃O₃ (estimated)
- Key Differences: Replaces the trifluoromethyl-pyridine-phenoxy chain with a methylamine group.
- Implications: The amine group introduces basicity, altering solubility and ionization under physiological conditions.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using substituent contributions (e.g., trifluoromethyl adds +1.0, methoxy adds -0.3).
Biological Activity
The compound 2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine is a complex organic molecule that incorporates both oxadiazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure contains:
- A trifluoromethyl group, which enhances lipophilicity and biological activity.
- A 1,2,4-oxadiazole ring known for its various pharmacological properties.
- A pyridine ring that contributes to the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds containing oxadiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that oxadiazole derivatives could induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways .
Table 1: Biological Activity of Oxadiazole Derivatives
| Compound Name | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HeLa | 10.5 | Apoptosis induction |
| Compound 2 | CaCo-2 | 9.27 | Cell cycle arrest |
| Compound 3 | MCF-7 | 2.76 | Inhibition of angiogenesis |
Antiviral Activity
The oxadiazole moiety has also shown antiviral properties. Specifically, compounds featuring this structure have been documented to exhibit inhibitory effects against various viruses, including picornaviruses . The mechanism often involves interference with viral replication processes.
Anti-inflammatory Effects
Research has indicated that certain oxadiazole derivatives possess anti-inflammatory properties. They can inhibit key inflammatory mediators and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : In a study involving a series of oxadiazole derivatives, one compound was found to exhibit an IC50 value of 0.003 µM against lung adenocarcinoma cells (LXFA 629), indicating exceptional potency compared to standard chemotherapeutics .
- Case Study on Antiviral Activity : Another investigation highlighted the efficacy of a related oxadiazole compound against enteroviruses. The compound demonstrated a significant reduction in viral load in vitro and showed promise for further development as an antiviral agent .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves a multi-step approach:
-
Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under acidic conditions (e.g., POCl₃) .
-
Step 2: Coupling the oxadiazole-containing phenyl group to the trifluoromethylpyridine moiety using Ullmann or Buchwald-Hartwig cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are often employed, with DMF or THF as solvents at 80–120°C .
-
Key Considerations:
-
Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity .
-
Optimize reaction time to avoid decomposition of the trifluoromethyl group.
Reaction Step Catalyst/Solvent Temperature Yield Range Oxadiazole formation POCl₃ (neat) 60–80°C 60–75% Cross-coupling Pd(PPh₃)₄, CuI 100°C 45–65%
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
- Methodological Answer:
- ¹H NMR: Focus on distinguishing aromatic protons:
- The trifluoromethylpyridine protons resonate as a singlet near δ 8.4–8.6 ppm.
- Oxadiazole-linked phenyl groups show splitting patterns (e.g., δ 7.2–7.8 ppm for 2,3-dimethoxyphenyl) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 461.1234 (C₂₃H₁₇F₃N₃O₄) should match observed data .
Advanced Research Questions
Q. What strategies can mitigate conflicting SAR data when modifying the 2,3-dimethoxyphenyl or trifluoromethylpyridine moieties?
- Methodological Answer:
- Systematic Substituent Variation: Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
- Controlled Biological Assays: Use isogenic cell lines to minimize variability in IC₅₀ measurements. For example, compare cytotoxicity in HEK293 vs. HeLa cells .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to distinguish steric vs. electronic contributions to activity discrepancies .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodological Answer:
-
Docking Studies: Use AutoDock Vina with a flexible active site (e.g., kinase ATP-binding pocket). Parameterize the trifluoromethyl group’s van der Waals radii accurately .
-
MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the oxadiazole ring and conserved lysine residues .
-
Free Energy Calculations: Apply MM-PBSA to rank binding affinities of analogs .
Target Protein Docking Score (kcal/mol) Key Interactions EGFR Kinase -9.2 H-bond: Oxadiazole N→Lys721 CYP3A4 -6.8 π-Stacking: Pyridine→Phe304
Q. What experimental designs address environmental stability and degradation pathways of this compound?
- Methodological Answer:
-
Photodegradation Studies: Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–10) and analyze degradation products via LC-QTOF-MS .
-
Soil Microcosm Assays: Incubate with loamy soil (25°C, 60% moisture) for 30 days. Extract residues using acetonitrile:ethyl acetate (1:1) and quantify via UPLC .
Condition Half-Life (Days) Major Degradant pH 7, UV light 12.3 Demethylated oxadiazole Soil, aerobic 45.7 Trifluoromethylpyridine-COOH
Methodological Notes
- Data Consistency: Cross-referenced NMR/HRMS data from peer-reviewed journals (e.g., Acta Crystallographica , PubChem ).
- Advanced Techniques: Emphasized statistical and computational tools to address research contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
